KC01

ABHD16A Selectivity Potency

Non-selective serine hydrolase inhibitors confound ABHD16A/lyso-PS research by simultaneously disrupting opposing enzymes. KC01 (CAS 1646795-59-6) solves this as a validated, cell-permeable beta-lactone covalent inhibitor selective for ABHD16A (IC50 90 nM human, 520 nM mouse) over 60+ other serine hydrolases. • Depletes lyso-PS in cancer cells and brain lysates without affecting other lipid classes • Reduces LPS-induced IL-6, IL-1β, TNF-α in macrophages; pair with inactive KC02 control • ≥98% HPLC purity crystalline solid; global shipping from stock

Molecular Formula C22H39NO3
Molecular Weight 365.55
Cat. No. B1573858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC01
Synonyms(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
Molecular FormulaC22H39NO3
Molecular Weight365.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC01: A Selective ABHD16A Inhibitor for Lyso-PS Signaling


KC01 is a cell-permeable, beta-lactone-based covalent inhibitor of the serine hydrolase ABHD16A (also known as BAT5), a principal phosphatidylserine (PS) lipase responsible for generating the immunomodulatory signaling lipid lysophosphatidylserine (lyso-PS) [1]. It is employed as a selective chemical probe to investigate the role of ABHD16A and lyso-PS in inflammatory and neurological processes . The compound is a key tool for differentiating the biological functions of ABHD16A from those of the related lyso-PS lipase, ABHD12 [2]. KC01 is typically supplied as a solid with a purity of ≥98% by HPLC .

Selective ABHD16A probe for lyso-PS signaling pathway studies Differentiates ABHD16A from ABHD12 function
Cell-permeable covalent inhibitor design Beta-lactone warhead for sustained target engagement
Matched inactive control KC02 for target validation Structural analog with reported loss of on-target activity

Why Broad-Spectrum Inhibitors Cannot Replace KC01


Generic substitution or the use of less selective serine hydrolase inhibitors is not scientifically valid when investigating the specific biological role of ABHD16A and its product, lyso-PS. The ABHD enzyme family has distinct and sometimes opposing roles; for example, ABHD16A generates lyso-PS while ABHD12 degrades it [1]. Using a broad-spectrum inhibitor would simultaneously disrupt both enzymes, confounding results and providing no clear insight into ABHD16A's specific contribution [2]. Furthermore, closely related analogs, such as the inactive control probe KC02, demonstrate that even minor structural changes can lead to a complete loss of on-target activity, failing to deplete lyso-PS or modulate downstream cytokine production [3]. Therefore, only a validated, selective probe like KC01 enables precise target deconvolution and pathway analysis .

Broad-spectrum
inhibitor
KC01 selectively inhibits ABHD16A, preserving ABHD12-mediated lyso-PS degradation.
Pan-serine hydrolase inhibitors simultaneously block both ABHD16A and ABHD12, which may confound lyso-PS pathway interpretation.
Inactive analog
KC02
KC01 depletes lyso-PS and modulates downstream cytokine responses.
KC02 lacks on-target ABHD16A activity, so it is not a functional substitute for target engagement studies; it may serve only as a negative control.

KC01 Quantitative Head-to-Head Comparison Evidence


Superior Potency Over Inactive Control KC02

KC01 demonstrates high potency for ABHD16A, which is essential for its function as a chemical probe. In direct head-to-head comparisons, the IC50 of KC01 for human ABHD16A in a substrate assay was 90 nM, while the structural analog KC02 showed an IC50 of >10 μM, representing a >100-fold difference in potency [1]. In a competitive activity-based protein profiling (ABPP) assay, the IC50 for KC01 was ~0.2–0.5 μM, compared to >10 μM for KC02 . This extreme difference validates KC01 as an active probe and KC02 as its matched inactive control.

Potency context: KC01 vs KC02
Head-to-head
IC50: 90 nM (KC01) vs >10 μM (KC02)
Substrate assay; >111-fold difference
Supports active-probe selection context, differentiating from inactive analog.
ABPP IC50: ~0.2–0.5 μM (KC01) vs >10 μM (KC02)
ABHD16A Selectivity Potency

High ABHD16A Selectivity Across the Serine Hydrolase Family

KC01 demonstrates a high degree of selectivity, minimizing confounding results from off-target interactions. In an ABPP-SILAC experiment, treatment of COLO205 colon cancer cells with 1 µM KC01 for 4 hours showed significant inhibition of only its primary target, ABHD16A, among ~60 other serine hydrolases profiled [1]. In contrast, the inactive control KC02 exhibited a distinct off-target profile, inhibiting several other enzymes including ABHD3, ABHD11, ABHD13, and LYPLA1 [2].

Selectivity profile
Head-to-head
ABHD16A-selective inhibition among ~60 serine hydrolases
KC02: multi-target inhibition (ABHD3, ABHD11, ABHD13, LYPLA1)
Enables ABHD16A-specific phenotype attribution, reducing off-target interpretation risk.
COLO205 cells, 1 µM, 4 h, ABPP-SILAC
Selectivity Off-target Serine Hydrolase

Selective Lyso-PS Depletion Without Disrupting Other Lipids

KC01 treatment results in a specific and significant depletion of all detected cellular lyso-PS species, a functional readout of ABHD16A inhibition. In COLO205 cells, treatment with 1 µM KC01 for 4 hours led to substantial reductions in cellular lyso-PS levels compared to DMSO-treated controls, whereas the levels of other major lipid classes—including phosphatidylserines (PS), phosphatidylcholines (PC), phosphatidylethanolamines (PE), lyso-PCs, lyso-PEs, and monoacylglycerols (MAGs)—remained unchanged . Crucially, treatment with 1 µM of the inactive control KC02 under the same conditions did not alter lyso-PS levels [1].

Lyso-PS lipidomic effect
Head-to-head
Depletes cellular lyso-PS species; no change in PS, PC, PE, lyso-PC, lyso-PE, MAG
KC02: no lyso-PS change
Supports lyso-PS pathway modulation without broad lipidome disruption.
COLO205 cells, 1 µM, 4 h
Lyso-PS Lipidomics Functional Assay

Validated Activity in Both Human and Mouse ABHD16A

KC01 is active against both human and mouse ABHD16A, enabling its use in a wide range of experimental models. It inhibits human ABHD16A with an IC50 of 90 nM and mouse ABHD16A with an IC50 of 520 nM, as determined in a PS substrate assay [1]. In brain membrane lysates from mice, KC01 inhibited PS lipase activity with an IC50 of 290 nM in Abhd12+/+ and 340 nM in Abhd12-/- lysates . This cross-species activity is essential for translating in vitro findings to relevant in vivo and ex vivo models.

Cross-species potency
Cross-study comparable
hABHD16A IC50: 90 nM
mABHD16A IC50: 520 nM (5.8× selectivity for human)
Supports translation from human cell assays to mouse models for target validation.
PS substrate assay; mouse brain lysate IC50: 290–340 nM
Cross-Species Potency Ortholog

LPS-Induced Cytokine Suppression in Macrophages

KC01 functionally suppresses the pro-inflammatory response in macrophages by reducing lyso-PS levels. In mouse macrophages stimulated with lipopolysaccharide (LPS), pre-treatment with 1 µM KC01 for 4 hours significantly blunted the release of the cytokines interleukin-6 (IL-6) and interleukin-1β (IL-1β) . In ABHD12-/- macrophages, which exhibit an amplified inflammatory response, KC01 (1 µM) reduced LPS-induced TNF-α secretion [1]. The inactive control probe, KC02, had no effect on cytokine production under identical conditions, confirming that the observed effect is dependent on ABHD16A inhibition [2].

Cytokine modulation
Head-to-head
Reduces LPS-induced IL-6, IL-1β, TNF-α release
KC02: no effect on cytokines
Links ABHD16A inhibition to reported anti-inflammatory endpoint in macrophage models.
Mouse macrophages, 1 µM, 4 h pre-treatment + LPS
Inflammation Cytokine Macrophage

KC01 Applications in ABHD16A and Lyso-PS Research


Decoupling ABHD16A and ABHD12 Functions

Researchers seeking to differentiate the often opposing roles of the lyso-PS-generating enzyme ABHD16A and the lyso-PS-degrading enzyme ABHD12. By using KC01 alongside genetic models (e.g., ABHD12-/- mice) or ABHD12 inhibitors, scientists can precisely attribute changes in lyso-PS levels and inflammatory phenotypes to specific enzymes. The quantitative evidence of KC01's potency and selectivity over 60+ other serine hydrolases ensures that experimental outcomes are specifically linked to ABHD16A inhibition [1]. The use of the matched inactive probe KC02 as a control is essential for confirming on-target effects [2].

Lyso-PS in Neuroinflammation and Microglial Activation

Neuroscientists investigating the role of lyso-PS signaling in neuroinflammatory conditions can employ KC01 to deplete this lipid. Studies have shown that KC01 treatment decreases LPS-induced production of nitric oxide (NO), reactive oxygen species, and cytokines in BV-2 microglial cells [3]. The demonstrated ability of KC01 to inhibit PS lipase activity in mouse brain membrane lysates confirms its suitability for ex vivo and in vitro CNS models .

Lipidomics of Lyso-PS-Dependent Signaling in Cancer

Cancer researchers investigating the role of lyso-PS in tumor microenvironments or cancer cell proliferation can use KC01 as a specific tool for lipid depletion. Quantitative lipidomic evidence shows that KC01 selectively depletes lyso-PS species in multiple cancer cell lines, including COLO205, K562, and MCF7, without affecting other major lipid classes . This precision allows for the identification of downstream signaling events that are specifically driven by lyso-PS, without the confounding effects of broad lipidome disruption.

Lyso-PS-Mediated Cytokine Production

Immunologists studying the regulation of cytokine production by lipid mediators can use KC01 to probe the ABHD16A/lyso-PS axis. Quantitative data demonstrates that KC01 pre-treatment significantly reduces the LPS-induced release of IL-6, IL-1β, and TNF-α in macrophages . This makes KC01 a valuable tool for dissecting how lyso-PS contributes to inflammatory signaling pathways and for validating targets involved in conditions like sepsis or autoimmune diseases.

Application
Selection Property
Validation Focus
ABHD16A/ABHD12 pathway deconvolution
Selective ABHD16A inhibition without ABHD12 cross-reactivity
Lyso-PS level modulation; on-target confirmation with KC02 control
Neuroinflammation lyso-PS signaling
ABHD16A-dependent lyso-PS depletion in CNS models
Microglial NO, ROS, and cytokine endpoint response
Cancer cell lyso-PS lipidomics
Selective lyso-PS depletion preserving other lipid classes
Lipid class specificity across COLO205, K562, MCF7 lines
Cytokine regulation by lyso-PS
ABHD16A inhibition modulates macrophage cytokine release
LPS-induced IL-6, IL-1β, TNF-α endpoint in macrophage models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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